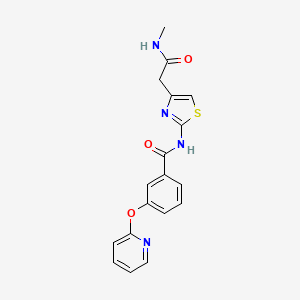
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is complex and not fully understood. However, it is believed that this compound works by inhibiting various cellular processes, including DNA replication, protein synthesis, and cell division. Additionally, this compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
実験室実験の利点と制限
One advantage of using N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and is able to inhibit their activity at low concentrations. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
将来の方向性
There are several future directions for the study of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide. One future direction is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable information for its clinical application. Additionally, the study of the mechanism of action of this compound may lead to the development of more potent and specific inhibitors of its target enzymes.
合成法
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromoethyl methyl sulfide, which is then reacted with 2-aminothiazole to form 2-(methylthio)ethylthiazol-4-ylamine. The resulting compound is then reacted with 2-chloro-3-nitropyridine to form N-(2-(methylthio)ethyl)thiazol-4-yl-3-nitropyridin-2-amine. Finally, the nitro group is reduced to an amino group using palladium on carbon, and the resulting compound is reacted with 4-(2-oxoethyl)benzoic acid to form this compound.
科学的研究の応用
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
特性
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-19-15(23)10-13-11-26-18(21-13)22-17(24)12-5-4-6-14(9-12)25-16-7-2-3-8-20-16/h2-9,11H,10H2,1H3,(H,19,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHAJZOBLFZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


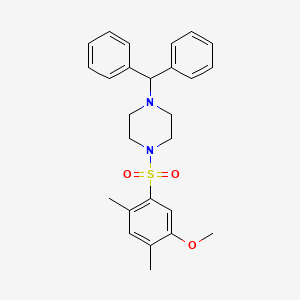
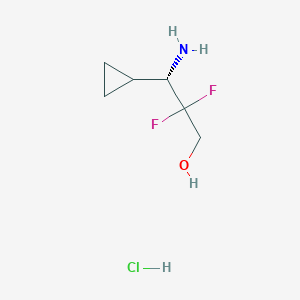

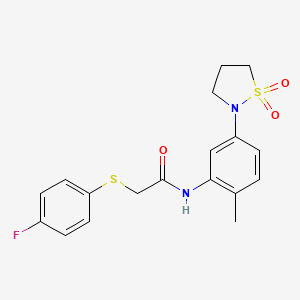
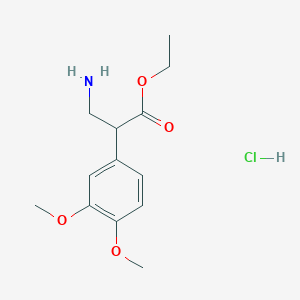
![[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate](/img/structure/B2664322.png)
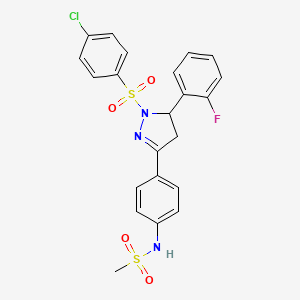
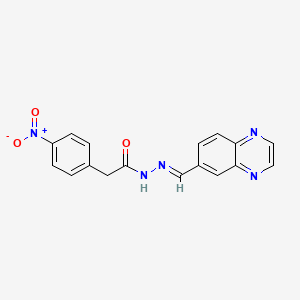
![(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664327.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2664329.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2664330.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid](/img/structure/B2664331.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2664333.png)